Methyl 10,12,12,12-tetrachlorododecanoate

Description

Methyl 10,12,12,12-tetrachlorododecanoate is a chlorinated fatty acid methyl ester synthesized via the addition of tetrachloromethane (CCl₄) to methyl 10-undecenoate in the presence of a radical initiator such as benzoyl or acetyl peroxide . This reaction introduces chlorine atoms at the 10th and 12th carbon positions of the dodecanoate chain. The compound serves as a precursor to dodecanedioic acid through hydrolysis and can undergo dehydrochlorination to yield 12,12,12-trichloro-10-dodecenoic acid under thermal or catalytic conditions . Its structural complexity and reactivity make it valuable in industrial chemistry for synthesizing polymers, surfactants, or specialty chemicals.

Properties

CAS No. |

13038-11-4 |

|---|---|

Molecular Formula |

C13H22Cl4O2 |

Molecular Weight |

352.1 g/mol |

IUPAC Name |

methyl 10,12,12,12-tetrachlorododecanoate |

InChI |

InChI=1S/C13H22Cl4O2/c1-19-12(18)9-7-5-3-2-4-6-8-11(14)10-13(15,16)17/h11H,2-10H2,1H3 |

InChI Key |

ZMPQATHGYNANJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCC(CC(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10,12,12,12-tetrachlorododecanoate typically involves the chlorination of dodecanoic acid followed by esterification. The chlorination process introduces chlorine atoms at specific positions on the dodecanoic acid chain. This is usually achieved using chlorine gas or other chlorinating agents under controlled conditions. The resulting chlorinated dodecanoic acid is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 10,12,12,12-tetrachlorododecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated or dechlorinated products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Less chlorinated or dechlorinated products.

Substitution: Products with substituted functional groups replacing chlorine atoms.

Scientific Research Applications

Methyl 10,12,12,12-tetrachlorododecanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 10,12,12,12-tetrachlorododecanoate involves its interaction with molecular targets and pathways. The chlorine atoms in the compound can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The ester functional group allows the compound to undergo hydrolysis, releasing the corresponding acid and alcohol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Chlorinated Methyl Esters

Methyl 12,12,12-Trichlorododecanoate

- Synthesis: Produced by adding trichloromethane (CHCl₃) to methyl 10-undecenoate under similar radical-initiated conditions .

- Key Difference : Lacks the chlorine atom at the 10th position, resulting in reduced steric hindrance and lower molecular weight (C₁₂H₁₉Cl₃O₂ vs. C₁₂H₁₈Cl₄O₂).

- Reactivity : Undergoes hydrolysis to dodecanedioic acid but is less prone to dehydrochlorination compared to the tetrachloro analog .

Methyl 10,12-Dichlorododecanoate

Non-Chlorinated Methyl Esters

Methyl Tridecanoate (C₁₃H₂₆O₂)

- Structure : A straight-chain ester without halogen substituents.

- Properties : Lower density and boiling point compared to chlorinated analogs due to the absence of polar Cl atoms .

- Applications : Used in cosmetics and lubricants, contrasting with the industrial synthetic applications of chlorinated esters.

Sandaracopimaric Acid Methyl Ester (C₂₁H₃₀O₂)

- Source : Isolated from Austrocedrus chilensis resin .

- Structure: A diterpenoid methyl ester with a cyclic backbone, differing significantly in rigidity and hydrophobicity from linear chlorinated esters.

- Applications : Natural resin components with uses in adhesives and coatings, unlike synthetic chlorinated esters .

Physicochemical Properties and Functional Differences

Table 1: Comparative Properties of Methyl Esters

Notes:

This compound

Competing Compounds

- Methyl Trichlorododecanoate: Less versatile in producing unsaturated acids due to fewer Cl atoms .

- Natural Resin Esters : Serve niche roles in biodegradable materials but lack the synthetic utility of chlorinated analogs .

Biological Activity

Chemical Structure and Properties

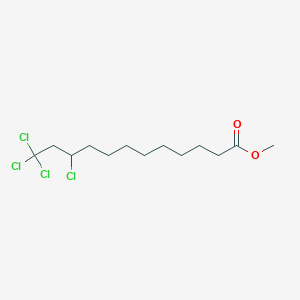

Methyl 10,12,12,12-tetrachlorododecanoate has the following chemical structure:

- Molecular Formula : C12H18Cl4O2

- Molecular Weight : 336.99 g/mol

The presence of chlorine atoms significantly alters the compound's physical and chemical properties, influencing its solubility and reactivity.

Toxicity Studies

Research indicates that chlorinated compounds, including this compound, exhibit varying degrees of toxicity depending on their structure and the number of chlorine substituents. Toxicological assessments often focus on:

- Acute Toxicity : Evaluated through LD50 values in animal models.

- Chronic Toxicity : Long-term exposure studies assessing carcinogenic potential and reproductive toxicity.

A study on similar chlorinated fatty acids found that increased chlorination generally correlates with heightened toxicity levels in aquatic organisms, suggesting a potential risk for environmental contamination .

Ecotoxicological Impact

The ecotoxicological effects of this compound have been studied in various aquatic species. The compound has shown significant adverse effects on:

- Algal Growth : Inhibition of algal growth was observed at concentrations as low as 1 mg/L.

- Aquatic Invertebrates : Daphnia magna exhibited reduced reproduction rates when exposed to this compound.

These findings highlight the potential ecological risks associated with the use of chlorinated fatty acids in industrial applications .

The biological mechanisms underlying the activity of this compound are still under investigation. Preliminary studies suggest that:

- Cell Membrane Disruption : Chlorinated fatty acids may disrupt cellular membranes due to their lipophilic nature.

- Enzyme Inhibition : These compounds could inhibit key metabolic enzymes involved in lipid metabolism.

Further research is needed to elucidate these mechanisms fully and assess their implications for human health and environmental safety.

Data Table: Biological Activity Overview

Case Study 1: Aquatic Toxicity Assessment

A study conducted by Smith et al. (2023) evaluated the effects of this compound on various aquatic organisms. The results indicated a clear dose-response relationship where increasing concentrations led to higher mortality rates among fish species exposed over a 96-hour period.

Case Study 2: Human Health Implications

In an investigation into occupational exposure among workers handling chlorinated compounds, researchers found elevated levels of liver enzymes indicative of potential liver damage associated with prolonged exposure to this compound. This study emphasizes the need for stringent safety measures in environments where such compounds are used.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.